molecular formula C22H21ClN2O5S2 B5069568 2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide

2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5069568
M. Wt: 493.0 g/mol
InChI Key: NIQIDSKTCFNDAM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a thioether group (R-S-R’), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a central acetamide group, with a thioether linkage to a 4-chlorophenyl group and a sulfonamide linkage to a 2,5-dimethoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the sulfonamide and amide groups might be involved in hydrogen bonding, and the thioether group might undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might have a relatively high molecular weight and could be expected to have strong intermolecular forces due to the presence of multiple polar groups .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-29-17-7-12-21(30-2)20(13-17)25-32(27,28)19-10-5-16(6-11-19)24-22(26)14-31-18-8-3-15(23)4-9-18/h3-13,25H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIDSKTCFNDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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